molecular formula C14H8BrN3 B13685580 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13685580
M. Wt: 298.14 g/mol
InChI Key: GAVXGVGIXCUSFW-UHFFFAOYSA-N
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Description

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the bromine and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

IUPAC Name

4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8BrN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H

InChI Key

GAVXGVGIXCUSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N

Origin of Product

United States

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